4-Methylhistamine
Overview
Description
Mechanism of Action
Target of Action
4-Methylhistamine is a potent agonist for the Histamine H4 Receptor (H4R) . The H4R is a class A G-protein coupled receptor and is expressed on mast cells and there is some evidence that microglial cells express H4R .
Mode of Action
This compound interacts with the H4R, leading to a series of intracellular events. It has been shown to modulate the effects of chronic stress on the Th1/Th2 cytokine balance . The interaction of this compound with H4R can lead to the release of pro-inflammatory cytokines, contributing to the progression of certain immune-related diseases .
Biochemical Pathways
The interaction of this compound with H4R affects several biochemical pathways. It has been shown to impact NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α within CD19+ and CXCR5+ spleen B cells . These molecules play crucial roles in immune response and inflammation. The administration of this compound led to increased expression of NfκB p65, Gmcsf, Mcp1, Il6, and Tnfα mRNA in the brains of mice .
Pharmacokinetics
It is known that histamine, the parent compound of this compound, is metabolized by two enzymatic pathways: histamine n τ-methyltransferase (hmt) and diamine oxidase (dao) .
Result of Action
The activation of H4R by this compound promotes pro-inflammatory mediators, which can aggravate symptoms in certain disease models. For instance, in an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with this compound showed a significant increase in clinical scores compared with those treated with the vehicle .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of immune-related diseases, the inflammatory environment can enhance the pro-inflammatory effects of this compound
Biochemical Analysis
Biochemical Properties
4-Methylhistamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the H4 histamine receptor, which is predominantly expressed in immune cells such as mast cells, eosinophils, and T cells . The interaction between this compound and the H4 receptor is characterized by high affinity and specificity, leading to the activation of downstream signaling pathways that modulate immune responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to induce the release of cytokines and chemokines, thereby influencing inflammatory responses . Additionally, this compound can modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for gene expression and cellular metabolism . These effects highlight the compound’s role in regulating immune cell function and inflammatory processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H4 receptor, a G protein-coupled receptor. Upon binding, this compound activates the receptor, leading to the recruitment of G proteins and the subsequent activation of downstream signaling cascades . This includes the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of MAPK pathways . These molecular events result in the modulation of gene expression and the production of pro-inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can sustain its effects on cellular function, including the prolonged activation of immune cells and the continuous production of cytokines . Degradation products may form over extended periods, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance immune responses without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as excessive inflammation and tissue damage . These findings underscore the importance of dose optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interaction with histamine N-methyltransferase (HNMT) and monoamine oxidase B (MAO-B) . HNMT catalyzes the methylation of this compound, while MAO-B is responsible for its oxidative deamination . These metabolic processes regulate the levels of this compound and its metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) play a significant role in the uptake and clearance of this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within specific tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the cytosol, where it interacts with its target receptors and enzymes . The subcellular distribution of this compound can impact its activity and function, as it needs to be in proximity to its binding partners to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylhistamine typically involves the alkylation of histamine. One common method includes the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylhistamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ethylamine side chain.
Substitution: Substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Methylhistamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Histamine: The parent compound, which acts on H1, H2, H3, and H4 receptors.
N-Methylhistamine: A metabolite of histamine that also acts on histamine receptors but with different selectivity.
®-α-Methylhistamine: Another histamine receptor agonist with specificity for different receptor subtypes.
Uniqueness: 4-Methylhistamine is unique due to its high selectivity for the H4 receptor, making it a valuable tool for studying this specific receptor subtype . This selectivity distinguishes it from other histamine analogs and allows for more targeted research applications.
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCBSLSHHBBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36376-47-3 | |
Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methylhistamine primarily interacts with histamine receptors, specifically the H2 receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Binding to H2 receptors activates downstream signaling pathways, primarily involving G-proteins and cyclic AMP (cAMP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These signaling cascades can lead to various physiological responses depending on the tissue and cell type involved, including smooth muscle relaxation, increased heart rate, and modulation of immune cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The provided research focuses primarily on the biological and pharmacological aspects of this compound, with limited information on its material compatibility and stability under various non-biological conditions. Future research might explore its stability in different solvents, temperatures, and exposure to light to determine its suitability for various applications.
ANone: The provided research does not indicate any catalytic properties of this compound. It primarily focuses on its role as a histamine receptor agonist. Therefore, information regarding reaction mechanisms, selectivity, and catalytic uses is not available within these studies.
A: Some studies utilized computational chemistry to understand the interaction of this compound with the histamine H2 receptor. [, ] One study used ab initio quantum mechanical methods to calculate conformational energies and potential energy surfaces. [] Another study employed density functional theory (DFT) calculations to investigate the effect of deuteration on this compound binding to the H2 receptor. [] These studies highlight the role of computational chemistry in elucidating the structural basis for this compound's activity.
A: Several research papers explore the SAR of this compound and its analogs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The methyl group at the 4-position of the imidazole ring is crucial for its H2 receptor agonist activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Modifications to this position or the side chain often result in a loss of activity or altered selectivity for different histamine receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
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